![molecular formula C14H26N2 B5054182 3-(1-azocanyl)quinuclidine](/img/structure/B5054182.png)
3-(1-azocanyl)quinuclidine
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Description
Quinuclidine is an organic compound with the formula HC(C2H4)3N . It is a bicyclic amine that can be viewed as a tied back version of triethylamine . It is a colorless solid and is used as a reagent (base) and catalyst .
Synthesis Analysis
Quinuclidine can be prepared by reduction of quinuclidone . There are also other methods of synthesis such as the reaction of QOH or QNOH and appropriate alkyl bromide in dry acetone .Molecular Structure Analysis
Regarding its structure, quinuclidine is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the cyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis
During the synthesis of 3-hydroxy-3-ethinylquinuclidine, two additional products were isolated and identified as (E)-3-(2-(3-oxoquinuclidine)]quinuclidylidene and (E)-3-(2-(3-hydroxy-3-ethinylquinuclidine)]quinuclidylidene .Physical And Chemical Properties Analysis
Quinuclidine has a molar mass of 111.188 g·mol−1, a density of 0.97 g/cm3, a melting point of 157 to 160 °C, and a boiling point of 149.5 °C at 760 mmHg . It is a relatively strong organic base with pKa of the conjugate acid of 11.3 .Mechanism of Action
Quinidine, a derivative of quinuclidine, blocks the rapid sodium channel (I Na), decreasing the phase zero of rapid depolarization of the action potential . Quinidine also reduces repolarizing K+ currents (I Kr, I Ks), the inward rectifier potassium current (I K1), and the transient outward potassium current I to, as well as the L-type calcium current I Ca and the late I .
Safety and Hazards
properties
IUPAC Name |
3-(azocan-1-yl)-1-azabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c1-2-4-8-16(9-5-3-1)14-12-15-10-6-13(14)7-11-15/h13-14H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMFPWLHIFGDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C2CN3CCC2CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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